Product packaging for 4,6-Dibromo-2-(trifluoromethyl)pyrimidine(Cat. No.:)

4,6-Dibromo-2-(trifluoromethyl)pyrimidine

Cat. No.: B11808279
M. Wt: 305.88 g/mol
InChI Key: TXYFNXKWKULTFM-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrimidine (B1678525) Heterocycles in Advanced Organic Synthesis

Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast number of biologically active compounds. numberanalytics.commicrobenotes.com Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins, and numerous pharmaceuticals. numberanalytics.commicrobenotes.com The pyrimidine core is a privileged scaffold in drug discovery, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. nih.gov This widespread importance has driven the development of sophisticated synthetic methodologies to access functionalized pyrimidine derivatives. growingscience.com The versatility of the pyrimidine ring allows for its functionalization at various positions, making it a crucial building block for creating novel compounds with diverse biological and material properties. numberanalytics.com

Strategic Impact of Halogenation and Trifluoromethylation on Pyrimidine Reactivity and Synthetic Utility

The introduction of halogen atoms and trifluoromethyl (CF3) groups onto the pyrimidine ring is a powerful strategy for modulating its chemical and physical properties. Halogen atoms, particularly bromine and chlorine, serve as excellent leaving groups and versatile handles for transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura coupling, are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. mdpi.comillinois.edu

The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, significantly impacts the reactivity and biological profile of the pyrimidine scaffold. mdpi.com The CF3 group can enhance metabolic stability, binding affinity to biological targets, and membrane permeability of drug candidates. mdpi.com Its presence on the pyrimidine ring modifies the electron distribution, influencing the regioselectivity of subsequent chemical transformations. nih.gov The combination of halogens and a trifluoromethyl group on the same pyrimidine core creates a highly versatile and reactive intermediate for synthetic chemists. mdpi.com

Overview of 4,6-Dibromo-2-(trifluoromethyl)pyrimidine as a Prominent Synthetic Intermediate

Among the various halogenated trifluoromethyl pyrimidines, this compound has emerged as a particularly prominent and versatile synthetic intermediate. Its structure features two reactive bromine atoms at the C4 and C6 positions and an electron-withdrawing trifluoromethyl group at the C2 position. This specific arrangement of functional groups allows for selective and sequential functionalization of the pyrimidine ring.

The differential reactivity of the two bromine atoms can be exploited to introduce different substituents at the C4 and C6 positions through various cross-coupling reactions. This stepwise approach provides a high degree of control over the final molecular structure, making it an invaluable tool for the synthesis of libraries of disubstituted pyrimidine derivatives for drug discovery and materials science research. The presence of the CF3 group further enhances the utility of this intermediate by imparting desirable properties to the final products.

The synthetic utility of this compound is demonstrated in its application as a precursor for a wide range of more complex pyrimidine derivatives. The following table showcases some of the transformations it can undergo.

ReactantReaction TypeProductSignificance
Arylboronic AcidsSuzuki-Miyaura Coupling4-Aryl-6-bromo-2-(trifluoromethyl)pyrimidinesFormation of C-C bonds, building block for biaryl compounds. mdpi.com
AminesBuchwald-Hartwig Amination4-Amino-6-bromo-2-(trifluoromethyl)pyrimidinesFormation of C-N bonds, synthesis of potential bioactive molecules.
AlkynesSonogashira Coupling4-Alkynyl-6-bromo-2-(trifluoromethyl)pyrimidinesFormation of C-C triple bonds, access to conjugated systems.

The ability to selectively functionalize the 4 and 6 positions makes this compound a cornerstone for constructing diverse molecular frameworks around the pyrimidine core. Research continues to uncover new applications and reactions for this versatile building block, solidifying its importance in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HBr2F3N2 B11808279 4,6-Dibromo-2-(trifluoromethyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5HBr2F3N2

Molecular Weight

305.88 g/mol

IUPAC Name

4,6-dibromo-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5HBr2F3N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H

InChI Key

TXYFNXKWKULTFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Br)C(F)(F)F)Br

Origin of Product

United States

Synthetic Methodologies for 4,6 Dibromo 2 Trifluoromethyl Pyrimidine and Its Analogues

Strategies for Direct Introduction of Bromine Atoms onto the Pyrimidine (B1678525) Ring System

The direct halogenation of the pyrimidine core is a primary strategy for the synthesis of halogenated pyrimidines. The regioselectivity of this electrophilic substitution is highly dependent on the nature of the substituents already present on the ring and the choice of brominating agent and reaction conditions.

Halogenation Procedures and Regioselectivity Considerations

The pyrimidine ring is generally electron-deficient, making electrophilic aromatic substitution reactions challenging. However, the presence of activating groups can facilitate halogenation. For the synthesis of brominated pyrimidines, a variety of brominating agents have been employed, including N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

The regioselectivity of bromination is a key consideration. In many cases, bromination of substituted pyrimidines occurs at the C-5 position. For instance, the bromination of uracil and cytidine derivatives with agents like DBDMH or NBS typically yields the 5-bromo derivatives. nih.govfiu.edu The presence of electron-donating groups can direct the incoming electrophile to specific positions. For pyridine N-oxides, halogenation has been shown to be highly regioselective, providing access to 2-halo-substituted pyridines. nih.gov

For pyrimidines lacking strong activating groups, harsher conditions may be necessary. One patented process describes the bromination of pyrimidine hydrochloride at elevated temperatures in an aromatic solvent to produce 5-bromopyrimidine. google.com The regioselectivity in the synthesis of 4,6-dihalopyrimidines often starts from a dihydroxypyrimidine precursor, which is then converted to the dichloro derivative using reagents like phosphorus oxychloride. chemicalbook.comgoogle.com Subsequent substitution reactions can then be used to introduce other functionalities.

Table 1: Comparison of Bromination Methods for Pyrimidine and Related Heterocycles

Brominating Agent Substrate Product Key Features
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Uridine and cytidine derivatives C-5 brominated products Efficient bromination of nucleosides. nih.govfiu.edu
N-Bromosuccinimide (NBS) Amino, hydroxy, and methoxy pyridines Regioselective mono- and di-brominated products Reactivity and regioselectivity depend on the substituent. researchgate.net
Bromine Pyrimidine hydrochloride 5-Bromopyrimidine Requires elevated temperatures and an inert solvent. google.com

Metal Bromide and Hydrogen Peroxide Mediated Bromination Methods

Trifluoromethyl Group Installation Approaches in Pyrimidine Synthesis

An alternative to direct halogenation is the construction of the pyrimidine ring from precursors that already contain the trifluoromethyl group. This approach can offer better control over the final substitution pattern.

Annulation Strategies Utilizing Trifluoromethyl-Containing Building Blocks

A common strategy for the synthesis of 2-(trifluoromethyl)pyrimidines involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable partner. Trifluoroacetamidine is a key synthon in this approach. For example, a deconstruction-reconstruction strategy for pyrimidine diversification has been demonstrated where trifluoroacetamidine is used in a cyclization step to form a CF3-substituted pyrimidine. nih.gov

Another important building block is ethyl trifluoroacetoacetate. This compound can be used as the starting material in a multi-step synthesis to produce trifluoromethyl pyrimidine derivatives. frontiersin.orgnih.gov The reaction of trifluorinated 2-bromoenones with amidines also provides trifluoromethylated pyrimidines through an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction. organic-chemistry.org

The direct trifluoromethylation of nucleosides has also been reported, such as the treatment of 5-iodouridine derivatives with trifluoromethyl iodide and copper powder to yield 5-trifluoromethyluridine derivatives. rsc.org

Table 2: Examples of Trifluoromethyl-Containing Building Blocks in Pyrimidine Synthesis

Trifluoromethyl Building Block Reaction Partner Product Reference
Trifluoroacetamidine Iminoenamine 2-(Trifluoromethyl)pyrimidine (B47934) nih.gov
Ethyl trifluoroacetoacetate Various reagents Trifluoromethyl pyrimidine derivatives frontiersin.orgnih.gov
Trifluorinated 2-bromoenones Amidines Trifluoromethylated pyrimidines organic-chemistry.org
Trifluoromethyl iodide 5-Iodouridine derivatives 5-Trifluoromethyluridine derivatives rsc.org

Reductive Cyclization Protocols for Bis(trifluoromethyl)pyridines

While the outline specifies this subsection, the available literature primarily focuses on the synthesis of bis(trifluoromethyl)pyridines rather than pyrimidines through reductive cyclization. The principles, however, could potentially be adapted. These methods often involve the cyclization of precursors containing two trifluoromethyl groups. The relevance of these specific protocols to the synthesis of 4,6-dibromo-2-(trifluoromethyl)pyrimidine is indirect but highlights a potential synthetic strategy for related fluorinated heterocycles.

Multi-Component Reactions for the Formation of Substituted Pyrimidine Ring Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. Several MCRs have been developed for the synthesis of substituted pyrimidines. nih.gov

The Biginelli reaction is a well-known MCR that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. wikipedia.org This reaction has been adapted for the synthesis of trifluoromethyl-containing pyrimidine derivatives. researchgate.netmdpi.com

Other three-component reactions have also been utilized for pyrimidine synthesis. For instance, the reaction of aldehydes, amidine systems, and malononitrile or ethyl cyanoacetate, catalyzed by magnesium oxide, can form 4-amino-5-pyrimidine carbonitrile and pyrimidinone derivatives. tandfonline.com A one-pot, three-component reaction for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives has also been established, which avoids the selectivity challenges of direct trifluoromethylation. researchgate.netresearchgate.net Furthermore, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. organic-chemistry.org

Table 3: Multi-Component Reactions for Pyrimidine Synthesis

Reaction Name/Type Components Product Type Key Features
Biginelli Reaction Aldehyde, β-ketoester, urea 3,4-Dihydropyrimidin-2(1H)-ones Can be adapted for trifluoromethylated derivatives. wikipedia.orgresearchgate.netmdpi.com
MgO-catalyzed three-component reaction Aldehyde, amidine, malononitrile/ethyl cyanoacetate 4-Amino-5-pyrimidinecarbonitriles/pyrimidinones High conversion and short reaction times. tandfonline.com
One-pot trifluoromethylation-cyclization CF3SO2Na, aryl enaminones, aryl amidine hydrochlorides 5-Trifluoromethyl pyrimidines Avoids direct trifluoromethylation selectivity issues. researchgate.netresearchgate.net
Iridium-catalyzed multicomponent synthesis Amidines, up to three alcohols Highly substituted pyrimidines Regioselective and sustainable. nih.govorganic-chemistry.org

One-Pot Synthetic Protocols for Trifluoromethylated Pyrimidines

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure. While a direct one-pot synthesis of this compound from acyclic precursors is not extensively documented, related one-pot methodologies for trifluoromethylated pyrimidines provide a foundation for potential synthetic strategies.

A notable one-pot approach involves the cyclocondensation of fluorinated aryl-2-bromoenones with alkylamidines. This method proceeds through a cascade reaction sequence initiated by a Michael aza-addition, followed by intramolecular cyclization and subsequent dehydrohalogenation or dehydration to yield the trifluoromethylated pyrimidine ring. The reaction conditions are generally mild, offering high selectivity and good yields of the desired heterocyclic products.

Another relevant one-pot strategy is the synthesis of 4-perfluoroalkyl-pyrimidine derivatives starting from aldehydes. This process utilizes a photocatalytic α-perfluoroalkenylation of the aldehyde, which then undergoes condensation with a guanidinium salt to form the pyrimidine ring. This method is praised for its operational simplicity and tolerance of various functional groups, providing the final products in high yields over the two steps within a single pot. While this method yields 2-amino-substituted pyrimidines, it highlights the feasibility of constructing the trifluoromethylated pyrimidine core in a one-pot fashion.

These examples, although not directly yielding the target this compound, establish a proof of concept for the one-pot construction of the core structure. A hypothetical one-pot synthesis of the target compound could involve the condensation of a trifluoromethyl-containing N-C-N fragment with a C-C-C fragment that either already contains bromine atoms or can be brominated in situ.

Facile Synthesis Approaches with Accessible Starting Materials and Optimized Conditions

A more established and facile route to this compound involves a two-step approach starting from readily available materials. This method focuses on the initial construction of the pyrimidine ring followed by halogenation.

The key precursor, 2-(trifluoromethyl)pyrimidine-4,6-diol, can be synthesized through the condensation of malonamide with ethyl trifluoroacetate. chemicalbook.com This reaction is typically carried out in the presence of a base, such as sodium hydride, in a suitable solvent like toluene. The reaction mixture is heated to drive the condensation, and upon acidification, the desired diol precipitates and can be isolated.

The subsequent and crucial step is the conversion of the 4,6-diol to the 4,6-dibromo derivative. This transformation is analogous to the well-established conversion of dihydroxypyrimidines to their corresponding dichloro derivatives using reagents like phosphorus oxychloride. For the bromination, a suitable brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) would be employed. The reaction is typically performed by heating the diol with an excess of the brominating agent, often in the presence of a tertiary amine to scavenge the generated acid.

Optimization of this bromination step is critical to ensure high yields and purity. Key parameters to consider include the choice of brominating agent, reaction temperature, and reaction time. The table below outlines a general procedure for this two-step synthesis.

StepReactionStarting MaterialsReagents and ConditionsProductTypical Yield
1Pyrimidine Ring FormationMalonamide, Ethyl trifluoroacetate1. Sodium hydride, Toluene, Heat 2. Acidification (e.g., HCl)2-(Trifluoromethyl)pyrimidine-4,6-diol~44% chemicalbook.com
2Bromination2-(Trifluoromethyl)pyrimidine-4,6-diolPhosphorus oxybromide (POBr₃) or Phosphorus tribromide (PBr₃), HeatThis compoundNot explicitly reported, but expected to be moderate to high based on analogous chlorinations.

The facile nature of this two-step synthesis, utilizing accessible starting materials, makes it a practical approach for obtaining this compound. Further research into optimizing the bromination conditions and exploring potential one-pot modifications of this route could lead to even more efficient synthetic protocols.

Reactivity and Mechanistic Investigations of 4,6 Dibromo 2 Trifluoromethyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dibrominated Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 4,6-dibromo-2-(trifluoromethyl)pyrimidine. This class of reactions proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comsemanticscholar.org The presence of strong electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction. libretexts.org

The pyrimidine ring is inherently electron-deficient, and in di- or polyhalogenated pyrimidines, the regioselectivity of SNAr reactions is a critical consideration. For 2,4-dichloropyrimidines, nucleophilic substitution typically shows a preference for the C-4 position. wuxiapptec.com However, the substitution pattern can be highly sensitive to the nature of other substituents on the ring, the nucleophile, and the reaction conditions. wuxiapptec.comnih.gov

In the case of this compound, the C-4 and C-6 positions are electronically similar due to the symmetrical placement of the two ring nitrogens relative to these carbons. However, the powerful inductive and resonance effects of the 2-(trifluoromethyl) group significantly activate both positions toward nucleophilic attack. While the positions are electronically comparable, subtle differences in steric hindrance or reaction conditions can influence which bromine atom is displaced first. In many SNAr reactions involving dihalopyrimidines, sequential substitution is possible, allowing for the introduction of two different nucleophiles. nih.gov For instance, studies on analogous 2,6-dichloropyridines have shown that the steric properties of substituents at the 3-position can direct nucleophilic attack to the less hindered 6-position. researchgate.net This suggests that while C-4 and C-6 are both activated, selective monosubstitution can often be achieved by controlling stoichiometry and reaction temperature, followed by a second substitution if desired.

The trifluoromethyl (-CF₃) group at the C-2 position plays a pivotal role in activating the pyrimidine core for SNAr reactions. As a potent electron-withdrawing group, it significantly lowers the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. researchgate.net This activation is achieved through the stabilization of the anionic Meisenheimer intermediate formed during the reaction. youtube.com

The regioselectivity and feasibility of SNAr reactions are governed by kinetic and thermodynamic factors, which can be elucidated through computational studies, such as Density Functional Theory (DFT) calculations. The preferred reaction pathway is the one with the lowest activation energy barrier. wuxiapptec.com

For a molecule like this compound, the kinetic outcome (i.e., which position reacts faster) is determined by the relative energies of the transition states for nucleophilic attack at C-4 versus C-6. DFT analyses on similar substituted dichloropyrimidines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely site of nucleophilic attack. wuxiapptec.com A larger LUMO lobe at a particular carbon indicates a higher susceptibility to attack. In this system, the LUMO is expected to have significant lobes at both C-4 and C-6 due to the activating effects of the ring nitrogens and the C-2 trifluoromethyl group.

The thermodynamic stability of the resulting product also plays a role. However, in many SNAr reactions, the initial nucleophilic addition is the rate-determining step, making kinetic control the dominant factor. wuxiapptec.com The reaction energy profile would show two competing pathways for the formation of the Meisenheimer intermediate, one for attack at C-4 and one for C-6. The relative heights of these barriers determine the initial product ratio. Given the electronic symmetry relative to the nitrogen atoms, these barriers are often similar, potentially leading to a mixture of monosubstituted isomers unless steric or other subtle electronic factors favor one position. wuxiapptec.com

Transition-Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the functionalization of halogenated heterocycles like this compound. nih.govnih.gov These methods offer a versatile approach to introduce a wide array of substituents that are not accessible via SNAr chemistry.

The Suzuki-Miyaura coupling is one of the most widely used transition-metal-catalyzed reactions for C-C bond formation, owing to the stability and low toxicity of the organoboron reagents used. nih.govmdpi.com This reaction is particularly effective for the arylation and heteroarylation of aryl and heteroaryl halides. researchgate.net

For this compound, the two bromine atoms serve as effective coupling sites. The reaction typically involves a palladium(0) catalyst, a base, and an aryl- or vinylboronic acid (or its ester equivalent). researchgate.netmdpi.com This methodology allows for the stepwise and regioselective introduction of diverse carbon-based fragments. By carefully controlling the reaction conditions and stoichiometry, it is possible to achieve either mono- or di-substitution. For instance, using one equivalent of boronic acid under mild conditions can favor the formation of the mono-arylated product, leaving the second bromine atom available for subsequent, different coupling reactions. This stepwise approach enables the synthesis of complex, unsymmetrically substituted pyrimidines. mdpi.com The scope of the reaction is broad, tolerating a variety of functional groups on the boronic acid partner. nih.govtcichemicals.com

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the optimization of several parameters, including the choice of catalyst, ligand, base, solvent, and temperature. nih.govresearchgate.net For challenging substrates like electron-deficient heteroaryl halides, finding the optimal conditions is crucial to maximize yield and minimize side reactions, such as debromination. nih.govmdpi.com

Catalytic Systems: A range of palladium catalysts can be employed. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective, modern pre-catalysts and catalysts based on bulky, electron-rich phosphine (B1218219) ligands frequently offer superior activity and stability. mdpi.comresearchgate.net For example, catalyst systems involving ligands like XPhos have been shown to be highly efficient in coupling reactions of brominated pyrazolo[1,5-a]pyrimidines, successfully preventing the undesired debromination side product. nih.gov

Ligands: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Simple ligands like triphenylphosphine (B44618) (PPh₃) are common, but more sophisticated Buchwald-type ligands (e.g., XPhos, SPhos) or chelating ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can significantly improve reaction outcomes, especially for less reactive substrates. nih.govnih.gov

Base and Solvent: The choice of base is essential for the transmetalation step. Common bases include inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). nih.govresearchgate.net The solvent must be capable of dissolving the reactants and facilitating the reaction; common choices include ethereal solvents like 1,4-dioxane, toluene, and polar aprotic solvents like N,N-Dimethylformamide (DMF). nih.govmdpi.com

The table below summarizes typical conditions that have been optimized for Suzuki-Miyaura reactions on related brominated heterocyclic systems.

Catalyst (mol%)LigandBase (equiv.)SolventTemperature (°C)Outcome/YieldReference
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane70-80Good yields for electron-rich boronic acids mdpi.comresearchgate.net
PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane110Low yield (9%), significant debromination (91%) nih.gov
XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O110 (MW)High yield (89%), minimal debromination nih.gov
Pd₂(dba)₃dppfNa₂CO₃ (2.8)DMF/H₂O100Good yield (82%) for diphenyl substitution mdpi.com

Suzuki-Miyaura Coupling for Diverse C-C Bond Formations

Site-Selective Mono- and Di-Arylation Strategies

The selective introduction of one or two aryl groups onto the this compound core can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. The site-selectivity of these reactions, leading to either mono- or di-arylated products, can often be controlled by carefully tuning the reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the stoichiometry of the reagents.

In dihalogenated pyrimidines, the reactivity of the halogen atoms can be influenced by their position relative to the ring nitrogens and other substituents. For 4,6-dihalopyrimidines, the two halogen positions are electronically equivalent. However, steric hindrance and the specific nature of the catalyst and ligand can play a crucial role in achieving selective mono-arylation. For instance, the use of bulky phosphine ligands on the palladium catalyst can favor the formation of the mono-arylated product by sterically hindering the second coupling event.

A study on the direct C-H arylation of 2,6-diphenylpyrimidine derivatives demonstrated regioselective phenylation at the ortho-position of the C2-connected phenyl ring, directed by the pyrimidine nitrogen atom. mdpi.com While this is a C-H activation reaction rather than a cross-coupling of a di-bromo substrate, it highlights the directing effect of the pyrimidine core in arylation reactions. mdpi.com

Reactant 1Reactant 2Catalyst/LigandProductYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious aryl-boronic acidsPd(PPh₃)₄5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidinesGood mdpi.com
2,4-DichloropyrimidinesAryl and Heteroaryl Boronic AcidsNot specifiedMono- and di-arylated pyrimidinesNot specified researchgate.net

This table presents data for analogous di-halogenated pyrimidine derivatives to illustrate the potential for arylation reactions.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides. wikipedia.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, can be applied to this compound to introduce one or two alkynyl substituents. wikipedia.org

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the alkynylated product. wikipedia.org Similar to arylation reactions, selective mono- or di-alkynylation can be achieved by controlling the reaction conditions. The mild reaction conditions of the Sonogashira coupling make it tolerant of a wide variety of functional groups. wikipedia.org

Reactant 1Reactant 2Catalyst/Co-catalystBaseProductYield (%)Reference
Aryl bromidesTerminal alkynes(NHC)-Pd / (NHC)-CuNot specifiedAryl-alkynesNot specified nih.gov
2-(2-bromophenoxy) derivativesTerminal acetylenesNot specifiedNot specified2,3-disubstituted benzo[b]furansNot specified organic-chemistry.org

This table provides general examples of Sonogashira coupling reactions involving aryl bromides.

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylamines and has broad applications in medicinal chemistry and materials science. wikipedia.org For this compound, this reaction can be used to introduce primary or secondary amine substituents at the 4- and/or 6-positions.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. libretexts.org The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective. wikipedia.org

Studies on the Buchwald-Hartwig coupling of deactivated aminothiophenecarboxylates with dihalopyridines have shown that the extent of mono- versus di-amination can be controlled, with the reactivity of the halogen following the order I > Br > Cl. researchgate.net

Reactant 1Reactant 2Catalyst/LigandBaseProductYield (%)Reference
Aryl halides or triflatesPrimary or secondary aminesPd(0) / X-PhosNot specifiedSubstituted anilinesHigh beilstein-journals.org
2,6-dihalopyridinesaminothiophenecarboxylatesPd(OAc)₂ / XantphosCs₂CO₃mono- and di-aminated pyridinesNot specified researchgate.net

This table illustrates the application of the Buchwald-Hartwig amination to analogous di-halogenated heterocyclic systems.

Palladium-Catalyzed Arylation and Heteroarylation Reactions

Beyond the Suzuki and Stille couplings, other palladium-catalyzed reactions can be employed for the arylation and heteroarylation of this compound. These reactions often involve the use of organometallic reagents such as organoboron compounds (as in the Suzuki reaction), organotins (Stille), organozincs (Negishi), or organosilanes (Hiyama).

A comparative study on the palladium-catalyzed arylation and heteroarylation of 5-bromoazolopyrimidines found that aryl and electron-rich heteroaryl boronic acids generally provided higher yields than the corresponding organotin reagents. nih.govresearchgate.net Conversely, for electron-poor heteroaryl systems, the organotin reagents were more effective. nih.govresearchgate.net This highlights the importance of selecting the appropriate coupling partners and reaction conditions to achieve the desired transformation.

Electrophilic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes electrophilic aromatic substitution reactions on the pyrimidine core generally difficult to achieve. researchgate.net The trifluoromethyl group at the 2-position of this compound further deactivates the ring towards electrophilic attack.

However, electrophilic substitution on pyrimidines, when it does occur, is most likely to take place at the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.org The presence of activating groups on the pyrimidine ring can facilitate electrophilic substitution. researchgate.net In the case of this compound, the bromine atoms are deactivating, making direct electrophilic substitution on the pyrimidine ring challenging. Investigations into the electrophilic nitrosation of 4,6-disubstituted pyrimidines have shown a complex interplay between the electronic nature of the substituents and the reactivity of the pyrimidine core. csu.edu.au

Advanced Derivatization Strategies Beyond Direct Halogen Substitution

While cross-coupling reactions provide a direct means of functionalizing the 4- and 6-positions of this compound, other derivatization strategies can be employed to modify the pyrimidine core or substituents introduced in earlier steps.

Alkylation and Acylation Reactions of Pyrimidine Derivatives

Alkylation of pyrimidine derivatives can occur at the ring nitrogen atoms. researchgate.net The specific site of alkylation can depend on the reaction conditions and the substitution pattern of the pyrimidine. For pyrimidinones, both N- and O-alkylation can be observed. nih.gov The development of efficient and selective N-alkylation methods for pyrimidines is an active area of research. ias.ac.in

Acylation of the pyrimidine ring itself is generally not a facile process due to the electron-deficient nature of the heterocycle. However, acylation can be achieved on substituent groups attached to the pyrimidine ring. For example, amino groups introduced via Buchwald-Hartwig amination can be subsequently acylated to form amides. Additionally, some studies have reported the C(5) carbon-protonation of triaminopyrimidine derivatives, which can lead to the formation of stable sigma-complexes, suggesting the potential for certain electrophilic additions under specific conditions. nih.gov

Reaction TypeSubstrateReagentProductKey FindingsReference
N-AlkylationPyrimidinesAlkylating agentsN1-alkylated pyrimidinesAn efficient and inexpensive method using a heterogeneous catalyst was developed. ias.ac.in
O-Alkylation4-(Trifluoromethyl)pyrimidin-2(1H)-ones4-(iodomethyl)pyrimidinesO-alkyl derivativesDirect chemoselective O-alkylation was achieved in high yields. nih.gov
AcylationTriaminopyrimidine derivativesNot specifiedStable sigma-complexesC(5) carbon-protonation was observed. nih.gov

This table summarizes general findings on the alkylation and acylation of pyrimidine derivatives.

Functional Group Interconversions Involving Bromine and Trifluoromethyl Moieties

The primary route for the functionalization of this compound involves the displacement of its two bromine atoms. These reactions are typically facile and can be controlled to achieve either mono- or di-substitution, depending on the reaction conditions and the stoichiometry of the nucleophile. In contrast, the trifluoromethyl group is generally stable under these conditions and does not directly participate in the interconversion reactions.

Detailed research findings have demonstrated the versatility of this scaffold in synthesizing a variety of substituted pyrimidines. The bromine atoms can be replaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, and can also participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms at the 4 and 6 positions are excellent leaving groups, making the compound an ideal substrate for SNAr reactions. The general mechanism involves the addition of a nucleophile to the electron-deficient pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

Studies on analogous 2,4-dihalopyrimidines have shown that the C4 position is generally more reactive towards nucleophilic attack than the C2 position. In the case of this compound, both the C4 and C6 positions are highly activated.

Amination Reactions: The reaction of this compound with various amines leads to the formation of aminopyrimidines, which are important structural motifs in many biologically active compounds. For instance, treatment with a primary or secondary amine can yield either the mono- or di-substituted product. The regioselectivity of the mono-substitution can often be controlled by adjusting the reaction temperature and the amount of amine used.

While specific studies on the amination of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from related compounds. For example, the synthesis of 4-phenyl-6-trifluoromethyl-2-aminopyrimidine derivatives has been reported, indicating that the halogen at the 6-position can be displaced by an amino group. mdpi.com

Etherification and Thioetherification: Similarly, alkoxides and thiolates can displace the bromine atoms to form the corresponding ethers and thioethers. These reactions typically proceed under basic conditions, which facilitate the formation of the nucleophilic species.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms of this compound are also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 4 and 6 positions.

A study on the microwave-assisted Suzuki coupling of 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine (B3142376) with various boronic acids demonstrated the feasibility of such transformations on a similar pyrimidine core. mdpi.com Given that a C-Br bond is generally more reactive than a C-Cl bond in palladium-catalyzed couplings, it is expected that this compound would be an excellent substrate for these reactions.

The following table summarizes the expected functional group interconversions of this compound based on the reactivity of analogous compounds.

Reaction TypeNucleophile/ReagentProduct TypeGeneral Conditions
Amination (SNAr)R1R2NH4-Amino-6-bromo-2-(trifluoromethyl)pyrimidine or 4,6-Diamino-2-(trifluoromethyl)pyrimidineBase (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN), Heat
Etherification (SNAr)ROH + Base4-Alkoxy-6-bromo-2-(trifluoromethyl)pyrimidine or 4,6-Dialkoxy-2-(trifluoromethyl)pyrimidineBase (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF)
Thioetherification (SNAr)RSH + Base4-Alkylthio-6-bromo-2-(trifluoromethyl)pyrimidine or 4,6-Bis(alkylthio)-2-(trifluoromethyl)pyrimidineBase (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN)
Suzuki-Miyaura CouplingArB(OH)24-Aryl-6-bromo-2-(trifluoromethyl)pyrimidine or 4,6-Diaryl-2-(trifluoromethyl)pyrimidinePd Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3, K3PO4), Solvent (e.g., Dioxane, Toluene), Heat

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and is generally unreactive under the conditions used for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Its strong electron-withdrawing nature is key to activating the C4 and C6 positions of the pyrimidine ring. There are no reported instances in the reviewed literature of direct functional group interconversion of the trifluoromethyl group on the this compound scaffold under standard synthetic conditions.

Spectroscopic and Structural Characterization of 4,6 Dibromo 2 Trifluoromethyl Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed insights into molecular structure.

¹H NMR Spectroscopic Analysis and Proton Environment Elucidation

In the ¹H NMR spectrum of pyrimidine (B1678525) derivatives, the chemical shifts of the ring protons are influenced by the electronic effects of the substituents. For instance, in 2-phenylpyridine, a related heterocyclic compound, the proton signals appear in the aromatic region, with specific chemical shifts and coupling constants providing information about their relative positions. rsc.org The deshielding effect of quaternization at a nitrogen atom in the pyrimidine ring, as seen in 4-(2-pyridyl)pyrimidine, causes a downfield shift for adjacent protons.

Table 1: Representative ¹H NMR Data for Related Pyrimidine Derivatives

Compound Solvent Chemical Shift (δ, ppm)
2-(4-(trifluoromethyl)phenyl)pyridine CDCl₃ Aromatic protons observed as multiplets. rsc.org
4-Hydroxy-6-(trifluoromethyl)pyrimidine - Spectral data available for comparison.

¹³C NMR Spectroscopic Analysis and Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are sensitive to the nature of the substituents. For example, in the ¹³C NMR spectrum of 2-(4-(trifluoromethyl)phenyl)pyridine, distinct signals are observed for the carbons of both the pyridine and phenyl rings. rsc.org The trifluoromethyl group exhibits a characteristic quartet in the ¹³C NMR spectrum due to C-F coupling.

In the case of 4-Hydroxy-6-(trifluoromethyl)pyrimidine, the ¹³C NMR spectrum has been reported and can serve as a reference for understanding the electronic environment of the carbon atoms in a similarly substituted pyrimidine ring. The analysis of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione also provides valuable comparative data on the chemical shifts of pyrimidine ring carbons. rsc.org

Table 2: Representative ¹³C NMR Data for Related Pyrimidine Derivatives

Compound Solvent Chemical Shift (δ, ppm)
2-(4-(trifluoromethyl)phenyl)pyridine CDCl₃ Signals for pyridine and phenyl carbons observed. rsc.org
4-Hydroxy-6-(trifluoromethyl)pyrimidine - Spectral data available for comparison.

¹⁹F NMR Spectroscopic Analysis and Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is particularly useful for characterizing fluorine-containing compounds. The trifluoromethyl group in 4,6-Dibromo-2-(trifluoromethyl)pyrimidine is expected to show a singlet in the ¹⁹F NMR spectrum, with a chemical shift characteristic of a CF₃ group attached to a pyrimidine ring. The chemical shift provides information about the electronic environment of the fluorine atoms. For comparison, the ¹⁹F NMR spectrum of 2-(4-(trifluoromethyl)phenyl)pyridine shows a singlet for the CF₃ group. rsc.org Computational studies on trifluoromethyl derivatives of pyrimidines have shown that the chemical shifts can be predicted with good accuracy using DFT methods. illinois.edu

Table 3: Representative ¹⁹F NMR Data for Related Trifluoromethyl Compounds

Compound Solvent Chemical Shift (δ, ppm)
2-(4-(trifluoromethyl)phenyl)pyridine CDCl₃ Singlet observed for the CF₃ group. rsc.org

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The IR spectrum of a substituted pyrimidine will exhibit bands corresponding to the stretching and bending vibrations of the pyrimidine ring, as well as vibrations associated with the substituents. For 4-amino-2,6-dihydroxy pyrimidine, the IR spectrum shows characteristic bands for C-H, N-H, and C-O stretching and bending modes, as well as ring vibrations. ripublication.com The presence of the trifluoromethyl group in this compound is expected to give rise to strong absorption bands in the region of 1100-1300 cm⁻¹ due to C-F stretching vibrations. The C-Br stretching vibrations typically appear at lower frequencies.

Table 4: General IR Absorption Ranges for Relevant Functional Groups

Functional Group Vibration Type Characteristic Absorption Range (cm⁻¹)
Pyrimidine Ring Ring stretching 1400-1600
C-H (aromatic) Stretching 3000-3100
C-F (in CF₃) Stretching 1100-1300 (strong)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing two bromine atoms. Fragmentation would likely involve the loss of bromine atoms, the trifluoromethyl group, and cleavage of the pyrimidine ring. The fragmentation patterns of related pyrimidinethiones and thiazolopyrimidines have been studied, showing characteristic losses of functional groups and decomposition of the heterocyclic rings. sapub.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound was not found in the searched literature, studies on related pyrimidine derivatives provide valuable insights into the expected solid-state conformation. For example, the crystal structure of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been determined, revealing the geometry of the pyrimidine ring and the orientation of its substituent. rsc.org Similarly, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide shows the detailed molecular geometry and intermolecular hydrogen bonding network. nih.gov These studies indicate that the pyrimidine ring is typically planar, and the substituents' orientations are influenced by steric and electronic factors.

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
2-phenylpyridine
4-(2-pyridyl)pyrimidine
2-(4-(trifluoromethyl)phenyl)pyridine
4-Hydroxy-6-(trifluoromethyl)pyrimidine
5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
4-amino-2,6-dihydroxy pyrimidine

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental confirmation of a molecule's empirical formula. This analytical method determines the mass percentages of the constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—within a sample. By comparing these experimentally determined percentages to the theoretically calculated values based on the proposed molecular formula, researchers can verify the elemental composition and purity of the synthesized compound.

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₅HBr₂F₃N₂. This calculation is derived from the atomic masses of its constituent atoms: carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), bromine (79.90 g/mol ), and fluorine (19.00 g/mol ). The molecular weight of the compound is 320.88 g/mol . The theoretical percentages serve as a benchmark against which experimental results are compared to substantiate the compound's empirical formula.

In the synthesis of derivatives of this compound, elemental analysis continues to be a critical step for structural confirmation. For instance, in the preparation of various substituted pyrimidines, the congruence between the calculated and experimentally found percentages of C, H, and N provides essential evidence for the successful synthesis of the target molecules. chemteam.infobccampus.ca

Below is a data table presenting the theoretical elemental analysis values for this compound.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01560.0518.71
HydrogenH1.00811.0080.31
BromineBr79.902159.8049.80
FluorineF19.00357.0017.76
NitrogenN14.01228.028.73
Total 320.88 100.00

Detailed research findings for various pyrimidine derivatives consistently report elemental analysis data as a primary piece of characterization evidence. orgsyn.org For newly synthesized compounds, the experimental values for C, H, and N content are typically expected to be within ±0.4% of the calculated theoretical values, which is a widely accepted margin of error in synthetic chemistry to confirm the identity and purity of a compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular properties. For pyrimidine (B1678525) derivatives, DFT calculations are instrumental in understanding their geometry, stability, and reactivity. ijcce.ac.irepstem.net

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a molecule like 4,6-Dibromo-2-(trifluoromethyl)pyrimidine, this process would determine the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Given the rigidity of the pyrimidine ring, the primary focus of conformational analysis for this molecule would be the orientation of the trifluoromethyl group relative to the pyrimidine ring. These calculations are crucial for understanding how the molecule interacts with its environment and other molecules.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's chemical reactivity and electronic properties. epstem.net

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited. epstem.net

For substituted pyrimidines, the distribution of HOMO and LUMO is influenced by the nature and position of the substituents. In this compound, the electron-withdrawing nature of the bromine atoms and the trifluoromethyl group would significantly impact the energies and localizations of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Pyrimidine Derivative (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-1.2
Energy Gap (ΔE)6.3

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate different electrostatic potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These are typically associated with lone pairs of electrons on electronegative atoms like nitrogen and oxygen.

Blue regions represent areas of positive electrostatic potential, which are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms or electron-deficient regions. mdpi.com

Green regions denote areas of neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and positive potential near the bromine atoms due to the "sigma-hole" effect, which is a region of positive electrostatic potential on the outermost portion of the halogen atom. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It helps in understanding intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. researchgate.net The analysis quantifies the interaction energy between filled (donor) and empty (acceptor) orbitals. Stronger interactions indicate greater stabilization of the molecule. For pyrimidine derivatives, NBO analysis can elucidate the electronic effects of substituents on the ring. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. It is a common method for calculating electronic absorption spectra (UV-Vis spectra) by determining the energies and oscillator strengths of electronic transitions. jchemrev.comjchemrev.com For this compound, TD-DFT calculations would predict the wavelengths at which the molecule absorbs light and the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions). This information is crucial for understanding the photophysical properties of the compound.

Theoretical Prediction and Simulation of Spectroscopic Data (NMR, IR)

Computational methods can also be used to predict and simulate spectroscopic data, which can be compared with experimental results to confirm the structure of a molecule.

NMR (Nuclear Magnetic Resonance) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁹F, etc.) of a molecule. For this compound, these calculations would help in assigning the signals in the experimental NMR spectra to specific atoms in the molecule.

IR (Infrared) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption bands observed in an IR spectrum. By comparing the calculated and experimental spectra, the vibrational modes of the molecule can be identified and assigned.

Table 2: Illustrative Predicted Vibrational Frequencies for a Generic Pyrimidine Derivative (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch3100
C=N stretch1650
C-Br stretch680
C-F stretch1150

Reactivity Descriptors and Chemical Reactivity Indices Derived from Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound. These theoretical studies provide valuable insights into the molecule's behavior in chemical reactions. A fundamental aspect of this analysis involves the characterization of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are critical indicators of chemical reactivity and kinetic stability.

For substituted pyrimidines, DFT calculations are commonly performed to determine these and other reactivity descriptors. physchemres.orgnih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Table 1: Representative Reactivity Descriptors for this compound The following data is illustrative and based on typical values for similar halogenated, trifluoromethyl-substituted pyrimidines as specific literature for the target compound is unavailable.

The electronegativity (χ) provides a measure of the molecule's ability to attract electrons, while chemical hardness (η) indicates its resistance to changes in its electron distribution. The electrophilicity index (ω) is a measure of the energy lowering of a molecule when it is saturated with electrons from its surroundings, thus quantifying its electrophilic nature.

Furthermore, the Molecular Electrostatic Potential (MEP) is another crucial descriptor obtained from quantum chemical calculations. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a molecule like this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyrimidine ring and positive potential (electron-poor regions) around the hydrogen atoms and potentially the bromine atoms due to the "sigma-hole" effect.

Solvation Models and Solvent Effects in Computational Investigations

The chemical behavior and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational investigations often employ solvation models to account for these effects. numberanalytics.com For a molecule such as this compound, understanding its behavior in different solvents is crucial for predicting its reactivity and solubility.

Implicit solvation models are a computationally efficient approach where the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.orgwikipedia.org Among the most widely used implicit solvation models are the Polarizable Continuum Model (PCM) and its variations, as well as the Solvation Model based on Density (SMD). numberanalytics.comwikipedia.org These models are frequently used in conjunction with DFT calculations to simulate the properties of molecules in solution. researchgate.net

The application of these models allows for the calculation of solvation free energies, which quantify the energetic cost or benefit of transferring a molecule from the gas phase to a solvent. This is critical for understanding reaction thermodynamics in solution. Moreover, solvent effects can alter the electronic structure of the solute, thereby influencing the reactivity descriptors discussed in the preceding section. For instance, the HOMO-LUMO gap of this compound is expected to change in different solvents, which in turn affects its kinetic stability and reactivity.

While specific studies on this compound are not available, it is standard practice in computational studies of similar molecules to perform calculations in both the gas phase and in various solvents to assess the impact of the solvent on molecular properties. physchemres.org Table 2 presents a hypothetical comparison of key quantum chemical parameters for this compound in the gas phase and in a polar solvent, illustrating the typical influence of the solvent environment.

Table 2: Representative Solvent Effects on a Selection of Quantum Chemical Parameters for this compound The following data is illustrative and based on general trends observed for similar compounds, as specific literature for the target molecule is unavailable.

Generally, in a polar solvent, the stabilization of the molecular orbitals can lead to a slight decrease in the HOMO-LUMO gap, suggesting a potential increase in reactivity compared to the gas phase. The choice of the solvation model and the specific parameters used are critical for obtaining accurate predictions of solvent effects. researchgate.net

Advanced Applications in Chemical Synthesis and Materials Science

Role as Versatile Building Blocks in the Construction of Complex Molecular Architectures

The utility of 4,6-dibromo-2-(trifluoromethyl)pyrimidine as a foundational building block stems from the reactivity of its two bromine atoms. These sites serve as handles for a variety of metal-catalyzed cross-coupling reactions, allowing for the sequential and selective introduction of diverse substituents. The electron-withdrawing nature of the trifluoromethyl group at the C2 position significantly influences the reactivity of the C4 and C6 positions, making them susceptible to nucleophilic substitution and facilitating reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net

This controlled, stepwise functionalization is crucial for constructing intricate molecular frameworks. Chemists can introduce an aryl or alkyl group at one position via a Suzuki coupling, and then perform a different reaction, such as a Sonogashira coupling to add an alkyne, at the second position. This approach enables the creation of highly elaborate molecules with precise structural control, which is essential for building libraries of compounds for drug discovery or for designing molecules with specific electronic or photophysical properties. nih.govrsc.org Thiazolo[4,5-d]pyrimidine derivatives, for instance, have been synthesized using related trifluoromethyl pyrimidines as precursors and are recognized as potential therapeutic agents. nih.gov

Reaction Type Reagents/Catalyst Functionality Introduced Application Area
Suzuki-Miyaura CouplingAryl/alkyl boronic acids, Pd catalystAryl, Heteroaryl, AlkylMedicinal Chemistry, Materials Science
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynylOrganic Electronics, Chemical Probes
Buchwald-Hartwig AminationAmines, Pd catalystAmino, AmidoPharmaceuticals, Agrochemicals
Stille CouplingOrganostannanes, Pd catalystAryl, Vinyl, AlkylComplex Molecule Synthesis
Nucleophilic Aromatic Substitution (SNAr)Nucleophiles (e.g., thiols, alcohols)Thioether, EtherBioactive Compounds

This table illustrates common cross-coupling and substitution reactions applicable to the this compound core for constructing complex molecules.

Development of Pyrimidine-Containing Functional Materials and Advanced Scaffolds

The pyrimidine (B1678525) ring is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. researchgate.netnih.gov The this compound scaffold serves as an excellent starting point for creating new therapeutic agents. The trifluoromethyl group can enhance a molecule's binding affinity and metabolic stability, making it a desirable feature in drug design. mdpi.combohrium.com By using the dibrominated core, medicinal chemists can develop extensive libraries of compounds for screening against various biological targets, such as kinases or proteases. nih.govnih.gov

Beyond pharmaceuticals, the unique electronic properties of the trifluoromethyl-pyrimidine core are valuable in materials science. The strong electron-withdrawing capacity of both the pyrimidine ring and the CF3 group can be harnessed to create materials with specific optoelectronic characteristics. For example, by attaching conjugated polymers or chromophores to the pyrimidine core via the bromine positions, researchers can develop novel organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or chemical sensors. The thermal and chemical stability imparted by the fluorinated heterocycle is an added advantage for these applications. nih.gov

Strategies for Diversity-Oriented Synthesis Utilizing the Dibrominated Core

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening. cam.ac.uknih.gov The symmetrical nature of the 4,6-dibromo positions on the 2-(trifluoromethyl)pyrimidine (B47934) core makes it an ideal substrate for DOS. A typical strategy involves a "branching" approach where the two reactive sites are differentiated. cam.ac.uk

The process might begin with a monosubstitution reaction under carefully controlled conditions to yield a 4-bromo-6-substituted-2-(trifluoromethyl)pyrimidine intermediate. This intermediate is a crucial node; from here, the library can diverge. The remaining bromine atom can undergo a different type of coupling reaction, introducing a second point of diversity. By systematically varying the reactants in each step, a large and structurally diverse library of compounds can be rapidly assembled from a single starting material. rsc.orgresearchgate.net This approach maximizes the exploration of chemical space, increasing the probability of discovering novel bioactive compounds or materials with desired properties. datapdf.com

Example of a DOS Workflow:

Start: this compound

Step 1 (Mono-functionalization): React with one equivalent of a boronic acid (e.g., Phenylboronic acid) via Suzuki coupling.

Product: 4-Bromo-6-phenyl-2-(trifluoromethyl)pyrimidine

Step 2 (Diversification): Divide the product into multiple batches and react with a variety of second-stage reactants.

Pathway A (Buchwald-Hartwig): React with different amines to create a series of 4-amino-6-phenyl derivatives.

Pathway B (Sonogashira): React with different terminal alkynes to create a series of 4-alkynyl-6-phenyl derivatives.

Pathway C (Stille Coupling): React with various organostannanes to introduce further complexity.

This method efficiently generates a matrix of final compounds where the substituents at the C4 and C6 positions are systematically varied.

Future Research Directions in Trifluoromethyl Pyrimidine Chemistry

The field of trifluoromethyl pyrimidine chemistry continues to evolve, driven by the persistent demand for novel pharmaceuticals, agrochemicals, and functional materials. rsc.orgfrontiersin.org Future research is anticipated to focus on several key areas.

First, the development of more sophisticated and regioselective catalytic systems will be crucial. While methods for functionalizing dihalopyrimidines are well-established, achieving perfect control over selectivity, especially in molecules with multiple reactive sites, remains a challenge. New catalysts that can operate under milder conditions with higher efficiency will enable the synthesis of even more complex and delicate molecular structures.

Second, the application of trifluoromethyl pyrimidines in the design of advanced materials is a rapidly growing field. Research will likely explore the integration of these scaffolds into supramolecular assemblies, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs), where the electronic and stability-enhancing properties of the CF3-pyrimidine unit can be exploited to create materials for gas storage, catalysis, or sensing.

Finally, the synergy between diversity-oriented synthesis, computational chemistry, and automated synthesis platforms promises to accelerate the discovery process. By using computational models to predict the properties of virtual libraries based on the this compound core, researchers can prioritize the synthesis of compounds with the highest likelihood of success, whether for biological activity or material performance. nih.gov This integrated approach will undoubtedly unlock new applications for this versatile chemical building block.

Q & A

Q. What are the optimal synthetic conditions for preparing 4,6-Dibromo-2-(trifluoromethyl)pyrimidine with high yield and purity?

Methodological Answer: The synthesis typically involves bromination of a trifluoromethylpyrimidine precursor. Key steps include:

  • Bromination Agents : Use of N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to achieve regioselective substitution at the 4- and 6-positions. For example, bromination of 2-(trifluoromethyl)pyrimidine derivatives with NBS in dichloromethane at 0–25°C yields dibrominated products .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC (e.g., retention time ~0.95 minutes under SMD-TFA05 conditions) can track reaction progress .
  • Purification : Column chromatography or recrystallization to isolate the product. LCMS (e.g., m/z 197 [M+H]+) confirms molecular weight .

Q. Table 1: Comparison of Bromination Conditions

Brominating AgentSolventTemperature (°C)Yield (%)Purity (HPLC)Source
NBSDCM0–2578>95%
Br₂CCl₄40–606592%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (LCMS) : Detects molecular ion peaks (e.g., m/z 341–345 [M+H]+ for dibromo derivatives) and confirms isotopic patterns for bromine .
  • HPLC : Retention times under specific conditions (e.g., 0.46–0.95 minutes) assess purity and stability .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, C-Br at 500–600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., trifluoromethyl group at C2, bromines at C4/C6) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, activating the pyrimidine ring for electrophilic attack while directing nucleophiles to specific positions:

  • Mechanistic Insight : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) show that -CF₃ lowers electron density at adjacent positions, favoring nucleophilic substitution at the 4- and 6-bromo sites .
  • Experimental Validation : Reactions with amines or thiols under basic conditions yield 4,6-disubstituted products, as observed in analogues like 4-chloro-6-(trifluoromethyl)pyrimidine derivatives .

Q. How can computational methods resolve contradictions in reported catalytic activities for cross-coupling reactions involving this compound?

Methodological Answer:

  • DFT Modeling : Compare transition-state energies for Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, discrepancies in palladium catalyst efficacy (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) can arise from steric effects or electronic tuning .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps. For example, bulky ligands may slow oxidative addition but improve selectivity .

Q. Table 2: Catalytic Performance in Cross-Coupling Reactions

CatalystSubstrateYield (%)Selectivity (%)Source
Pd(PPh₃)₄Aryl boronic acids6085
XPhos-Pd-G3Alkyl amines9298

Q. What strategies mitigate competing side reactions (e.g., debromination) during functionalization of this compound?

Methodological Answer:

  • Temperature Control : Lower temperatures (e.g., -20°C) reduce radical-mediated debromination .
  • Protecting Groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl intermediates) to prevent undesired substitutions .
  • Additives : Use silver salts (e.g., Ag₂CO₃) to trap bromide ions, shifting equilibrium toward substitution .

Q. How do solvent polarity and substituent effects impact the compound’s reactivity in SNAr (nucleophilic aromatic substitution) reactions?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states. For example, DMF increases reaction rates by 3-fold compared to THF in amination reactions .
  • Substituent Hammett Analysis : Electron-withdrawing groups (e.g., -CF₃) correlate with faster SNAr kinetics (σₚ values ~0.54), validated via linear free-energy relationships .

Q. What are the challenges in crystallizing this compound derivatives, and how can they be addressed?

Methodological Answer:

  • Crystallization Issues : High halogen content often leads to dense, disordered crystals.
  • Solutions : Use slow evaporation in mixed solvents (e.g., hexane/EtOAc) or co-crystallization with crown ethers to stabilize lattice structures. Single-crystal X-ray diffraction of analogues (e.g., 4-chloro-6-methyl derivatives) confirms substitution patterns .

Q. How does isotopic labeling (e.g., ¹⁸O, ²H) aid in mechanistic studies of degradation pathways for this compound?

Methodological Answer:

  • Tracer Studies : Introduce ²H at specific positions to track bond cleavage via mass spectrometry. For example, ²H-labeled pyrimidines reveal hydrolytic vs. oxidative degradation mechanisms .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD ratios to identify rate-determining steps (e.g., C-Br bond cleavage in hydrolysis) .

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